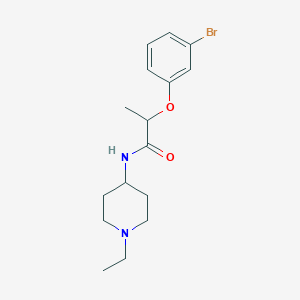![molecular formula C17H21N3O4 B4685727 3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4685727.png)
3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide
Übersicht
Beschreibung
3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide, also known as LY404187, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of isoxazole carboxamides and has shown promising results in preclinical studies for the treatment of depression, anxiety, and cognitive impairment.
Wirkmechanismus
The exact mechanism of action of 3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory processes. By blocking the activity of mGluR5, this compound may enhance the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are believed to contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide has several advantages for use in lab experiments. It has a high degree of selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, the compound has good bioavailability and can be administered orally, making it easy to use in animal models. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide. One area of interest is the potential use of this compound in the treatment of depression and anxiety in humans. Preclinical studies have shown promising results, but more research is needed to determine the safety and efficacy of the compound in human clinical trials. Another area of interest is the potential use of this compound in the treatment of cognitive impairment in Alzheimer's disease and schizophrenia. Again, more research is needed to determine the safety and efficacy of the compound in human clinical trials. Finally, there is also interest in exploring the potential use of this compound in other neurological disorders, such as Parkinson's disease and epilepsy. Overall, this compound is a promising compound with potential therapeutic applications in a variety of neurological disorders, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and cognitive impairment. In preclinical studies, this compound has shown promising results in animal models of depression and anxiety, demonstrating anxiolytic and antidepressant-like effects. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-14-4-2-3-13(11-14)15-12-16(24-19-15)17(21)18-5-6-20-7-9-23-10-8-20/h2-4,11-12H,5-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISOVJTRBHADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4685653.png)

![N-[2-(aminocarbonyl)phenyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B4685663.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4685674.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685682.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4685687.png)
![methyl 2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4685693.png)
![N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4685698.png)
![N-1,3-benzodioxol-5-yl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4685699.png)

![N-[4-(difluoromethoxy)phenyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4685711.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4685742.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)